Section 1: Core Characteristics and Physicochemical Properties
Section 1: Core Characteristics and Physicochemical Properties
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzaldehyde (CAS No. 103438-88-6)
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-3-methoxybenzaldehyde, registered under CAS number 103438-88-6, is a substituted aromatic aldehyde with the molecular formula C₈H₇FO₂.[1] Its structure, featuring a fluorine atom ortho to the aldehyde and a methoxy group in the meta position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
The strategic placement of the fluorine atom is of particular significance in drug discovery. Fluorine's high electronegativity can modulate the acidity of nearby protons and influence the molecule's conformation. Furthermore, the introduction of fluorine can enhance metabolic stability and lipophilicity, which are desirable pharmacokinetic properties in drug candidates.[2][3] The methoxy group also plays a role in modifying the electronic and solubility characteristics of the molecule.[2]
Table 1: Physicochemical Properties of 2-Fluoro-3-methoxybenzaldehyde
| Property | Value | Source(s) |
| CAS Number | 103438-88-6 | [4][5][6][7] |
| Molecular Formula | C₈H₇FO₂ | [1] |
| Molecular Weight | 154.14 g/mol | [1][8] |
| Appearance | White solid (crystals) | [9] |
| Melting Point | 47-51 °C | [5][9] |
| Purity | Typically >97% | [1] |
| IUPAC Name | 2-fluoro-3-methoxybenzaldehyde |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 2-Fluoro-3-methoxybenzaldehyde is a critical aspect for its application. A common and effective laboratory-scale synthesis involves the reduction of a suitable precursor, such as 2-fluoro-3,N-dimethoxy-N-methylbenzamide.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxybenzaldehyde
This protocol describes a representative synthesis using diisobutylaluminum hydride (DIBAL-H) as the reducing agent.
Materials:
-
2-fluoro-3,N-dimethoxy-N-methylbenzamide
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Tetrahydrofuran (THF), anhydrous
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Diisobutylaluminum hydride (DIBAL-H), 1 M solution in toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 N Hydrochloric acid (HCl)
-
Saturated brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-fluoro-3,N-dimethoxy-N-methylbenzamide (10.8 mmol) in anhydrous THF (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M toluene solution of DIBAL-H (12 mL, 12 mmol) to the cooled reaction mixture.
-
Stir the mixture at -78 °C for 3 hours.
-
Add an additional portion of the 1 M DIBAL-H solution in toluene (4.2 mL, 4.2 mmol) and continue stirring at -78 °C for another 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Wash the combined organic phases sequentially with 1 N HCl and saturated brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (0% to 100%) to yield 2-fluoro-3-methoxybenzaldehyde.[5]
Causality in Experimental Choices:
-
The use of DIBAL-H at low temperatures (-78 °C) is crucial for the selective reduction of the Weinreb amide to the aldehyde, preventing over-reduction to the corresponding alcohol.
-
The slow warming to room temperature ensures the reaction proceeds to completion without unwanted side reactions.
-
The aqueous workup with NH₄Cl, HCl, and brine effectively removes inorganic byproducts and unreacted reagents.
-
Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.
Section 3: Applications in Drug Discovery and Medicinal Chemistry
2-Fluoro-3-methoxybenzaldehyde is a versatile building block for the synthesis of various pharmacologically active compounds.[4] Its utility stems from the reactivity of the aldehyde group and the specific substitution pattern on the aromatic ring.
Synthesis of Benzosuberone Derivatives
A significant application of 2-fluoro-3-methoxybenzaldehyde is in the synthesis of benzosuberone cores, which are present in a number of active pharmaceutical ingredients (APIs).[4] This typically involves a Wittig reaction followed by a Friedel-Crafts acylation.
Caption: Safe Handling Workflow.
Section 5: Analytical Characterization
Confirmation of the identity and purity of 2-Fluoro-3-methoxybenzaldehyde is essential for its use in synthesis. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence and integration of the aldehyde proton (around 10.38 ppm), the aromatic protons (between 7.15-7.43 ppm), and the methoxy protons (around 3.95 ppm). [5]¹³C NMR and ¹⁹F NMR would further confirm the carbon skeleton and the presence of the fluorine atom, respectively.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the aldehyde C=O stretch (typically around 1700 cm⁻¹) and C-H stretch (around 2850 and 2750 cm⁻¹), as well as absorptions corresponding to the aromatic ring and the C-O and C-F bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (154.14 g/mol ).
-
Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to assess the purity of the compound.
References
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2-Fluoro-3-methoxybenzaldehyde (97%). Amerigo Scientific. [Link]
-
2-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 3774463. PubChem. [Link]
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how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. ResearchGate. [Link]
-
Optimizing Chemical Synthesis: The Value of 2-Fluoro-3-methoxybenzaldehyde (CAS 103438-88-6). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-Fluoro-2-methoxybenzaldehyde: A Key Intermediate for Novel Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
2-Fluoro-3-methoxybenzaldehyde, min 97%, 100 grams. CP Lab Safety. [Link]
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